molecular formula C15H15ClN6 B12132023 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine

6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine

Cat. No.: B12132023
M. Wt: 314.77 g/mol
InChI Key: KDYPEARPZJFJBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(2-Chlorophenyl)piperazin-1-yl]-7H-purine is a purine derivative functionalized with a piperazine moiety substituted at the 2-chlorophenyl position. The 2-chlorophenyl group on the piperazine ring is a critical structural feature, influencing electronic properties, lipophilicity, and receptor-binding affinity. Synthetic routes for this compound typically involve nucleophilic substitution reactions between chloropurines and substituted piperazines, as evidenced by protocols in the literature .

Properties

Molecular Formula

C15H15ClN6

Molecular Weight

314.77 g/mol

IUPAC Name

6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine

InChI

InChI=1S/C15H15ClN6/c16-11-3-1-2-4-12(11)21-5-7-22(8-6-21)15-13-14(18-9-17-13)19-10-20-15/h1-4,9-10H,5-8H2,(H,17,18,19,20)

InChI Key

KDYPEARPZJFJBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C3=NC=NC4=C3NC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine are highly dependent on the substituents attached to the purine and piperazine rings. Key structural analogs include:

Compound Name Substituents on Piperazine/Purine Molecular Formula Molecular Weight Key Reference
6-[4-(3-Chlorophenyl)piperazin-1-yl]-7H-purine 3-Chlorophenyl instead of 2-chlorophenyl C₁₅H₁₄ClN₆ 329.77 g/mol
6-[4-(2-Methoxyphenyl)piperazin-1-yl]-7H-purine 2-Methoxyphenyl group C₁₆H₁₇N₆O 339.35 g/mol
8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-{4-[(morpholin-4-yl)carbonyl]piperazin-1-yl}-9H-purine Morpholinyl-carbonyl on piperazine C₂₈H₂₆Cl₂N₈O₂ 537.46 g/mol
6-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-7H-purine Cinnamyl group on piperazine C₁₈H₁₉N₆ 361.42 g/mol
  • Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxyphenyl analog () introduces an electron-donating methoxy group, which may enhance solubility but reduce metabolic stability compared to the electron-withdrawing chlorine .
  • Bulkier Substituents: Compounds like 49 (morpholinyl-carbonyl) and 48 (pyrrolidinyl-carbonyl) demonstrate increased molecular weight and complexity, likely improving selectivity for specific targets (e.g., cannabinoid receptors) but reducing synthetic yields (19–63%) .

Physicochemical Properties

Key spectral and analytical data highlight differences in stability and reactivity:

Compound (Reference) ¹H-NMR Shifts (δ, ppm) MS Data (m/z) HPLC Purity/Retention Time Yield (%)
Target Compound (Hypothetical) Expected aromatic peaks at ~7.2–8.3 ppm ~355 (M⁺) N/A N/A
2h () 1.70–2.20 (m, 11H), 8.34 (s, 1H) 483 (M⁺), 231 (100%) N/A Not reported
40 () 8.43 (s, 1H), 6.80–6.98 (m, 4H) 587.2 (M+1) >99% at 22.65 min 19%
49 () 8.40 (s, 1H), 3.32–3.71 (br s, 12H) 538.1 (M+1) >99% at 19.76 min 31%
  • Mass Spectrometry : The target compound’s molecular ion (expected ~355 m/z) is significantly smaller than analogs with bulky substituents (e.g., 40 at 587.2 m/z), indicating lower complexity .
  • HPLC Purity : Compounds with morpholinyl or benzodioxinyl groups (e.g., 40 , 49 ) achieve >99% purity, suggesting robust synthetic protocols despite moderate yields .

Pharmacological Implications

  • Cannabidiol Mimetics: Compounds like 49 and 48 were designed as cannabidiol analogs, with morpholinyl/pyrrolidinyl groups enhancing affinity for cannabinoid receptors .
  • Metabolic Stability : The 2-methoxyphenyl analog () may undergo faster demethylation compared to the chlorinated parent compound, affecting half-life .

Biological Activity

The compound 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews the biological activity of this compound, focusing on its anticancer properties, interaction with various biological targets, and the implications for therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine can be represented as follows:

  • Molecular Formula: C13_{13}H14_{14}ClN5_{5}
  • Molecular Weight: 273.74 g/mol

This compound features a purine base with a piperazine ring substituted by a 2-chlorophenyl group, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of purine derivatives, including 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine . In vitro tests have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity Against Liver Cancer Cells

A study investigated the cytotoxic effects of several purine derivatives on liver cancer cell lines (Huh7, Hep3B, HepG2). The results indicated that compounds similar to 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine exhibited promising IC50_{50} values, suggesting their potential as effective anticancer agents.

CompoundIC50_{50} (µM)Cell Line
6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine0.1Huh7
5-FU30.7 ± 2.0Huh7
Cladribine1.3 ± 0.4Huh7
Fludarabine29.9 ± 20.0Huh7

Table 1: Cytotoxic effects of selected compounds on liver cancer cells .

The data suggests that the compound's mechanism may involve the induction of apoptosis through modulation of key signaling pathways, including the downregulation of phospho-Src and cyclin E levels.

Kinase Inhibition

Another significant aspect of 6-[4-(2-chlorophenyl)piperazin-1-yl]-7H-purine is its potential as an intracellular kinase inhibitor. Research indicates that this compound interacts with various kinases, which play crucial roles in cell proliferation and survival pathways.

The compound has shown to selectively inhibit kinases associated with cancer progression, leading to reduced cell viability in tumor cells. This effect is mediated through:

  • Inhibition of cell cycle progression
  • Induction of apoptotic pathways
  • Modulation of signaling cascades involving cyclins and cyclin-dependent kinases (CDKs) .

Receptor Modulation

The compound may also act as an allosteric modulator for purinergic receptors, particularly A1 and A3 adenosine receptors. Allosteric modulation can enhance or inhibit receptor activity without directly competing with endogenous ligands, potentially leading to novel therapeutic strategies for conditions such as cancer and inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.